molecular formula C9H9FO3 B11779360 [(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol

[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol

Cat. No.: B11779360
M. Wt: 184.16 g/mol
InChI Key: RBIPJOGPQYNEOY-ZCFIWIBFSA-N
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Description

[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol is an organic compound characterized by the presence of a fluorine atom, a benzodioxin ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Addition of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution of the fluorine atom can result in various functionalized derivatives.

Scientific Research Applications

[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzodioxin ring can facilitate interactions with hydrophobic pockets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-4,4-difluoropyrrolidin-2-yl]methanol
  • [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

Uniqueness

[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol is unique due to its specific combination of a fluorine atom, benzodioxin ring, and methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol

InChI

InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2/t6-/m1/s1

InChI Key

RBIPJOGPQYNEOY-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](OC2=C(O1)C(=CC=C2)F)CO

Canonical SMILES

C1C(OC2=C(O1)C(=CC=C2)F)CO

Origin of Product

United States

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